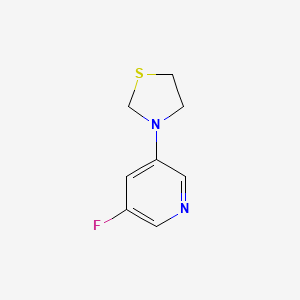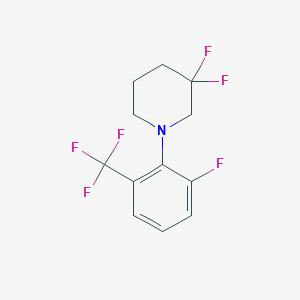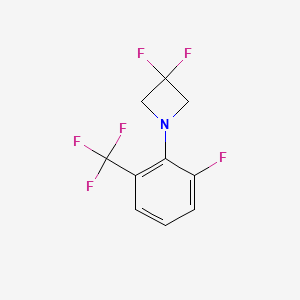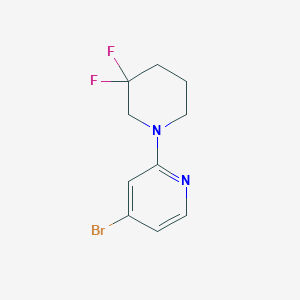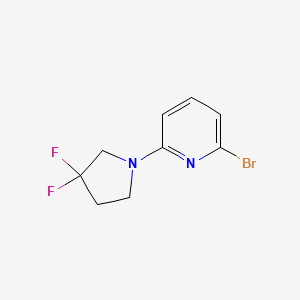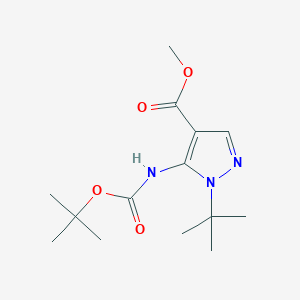
5-tert-Butoxycarbonylamino-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester
Vue d'ensemble
Description
5-tert-Butoxycarbonylamino-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C14H23N3O4 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Modification and Applications
Xylan Derivatives and Their Applications : Research on the chemical modification of xylan has led to the development of biopolymer ethers and esters with specific properties. These modifications include reactions with various agents to produce novel xylan esters, which have applications in drug delivery and as additives in papermaking and antimicrobial agents due to their ability to form spherical nanoparticles and their cationic properties (Petzold-Welcke et al., 2014).
Synthesis of Heterocyclic Compounds : The chemistry of pyrazoline derivatives has been explored for the synthesis of various heterocyclic compounds. These compounds have potential applications in dyes and as intermediates in pharmaceuticals, highlighting the versatility of pyrazole scaffolds in organic synthesis (Gomaa & Ali, 2020).
Environmental and Analytical Applications
Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, have focused on their occurrence, human exposure, and toxicity. SPAs are used in industrial and commercial products to prolong shelf life, but concerns have arisen regarding their environmental impact and potential health effects (Liu & Mabury, 2020).
MTBE in the Environment : Research on methyl tert-butyl ether (MTBE) and related compounds has examined their environmental behavior, fate, and potential for biodegradation. Despite its widespread use as a gasoline additive, MTBE poses environmental risks due to its persistence and mobility in water. This research contributes to understanding the environmental impact of ethers and esters used in fuels and could inform strategies for mitigating their presence in the environment (Squillace et al., 1997).
Propriétés
IUPAC Name |
methyl 1-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-13(2,3)17-10(9(8-15-17)11(18)20-7)16-12(19)21-14(4,5)6/h8H,1-7H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMNDHMRNHAZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



